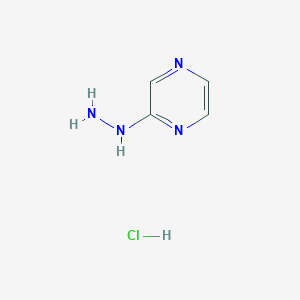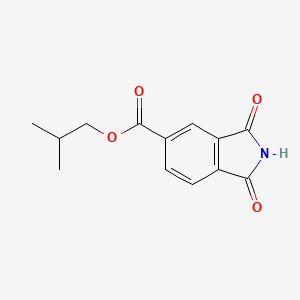
2-methylpropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Méthodes De Préparation
The synthesis of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves several steps. One common method is the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction . This method allows for the facile synthesis of multifunctionalized isoindole-1,3-diones. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used but often include other isoindole derivatives with different functional groups.
Applications De Recherche Scientifique
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoindole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various disorders and diseases.
Mécanisme D'action
The mechanism of action of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoindole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific isoindole derivative and its functional groups.
Comparaison Avec Des Composés Similaires
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as other isoindole derivatives. These compounds share a common isoindole nucleus but differ in their functional groups and biological activities . Some similar compounds include methyl 1,3-dioxo-2H-isoindole-5-carboxylate and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . The uniqueness of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting biological activities.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-methylpropyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-7(2)6-18-13(17)8-3-4-9-10(5-8)12(16)14-11(9)15/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
Clé InChI |
OTSIKYBJKNVFNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


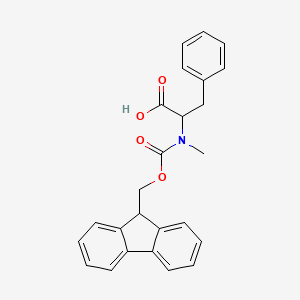
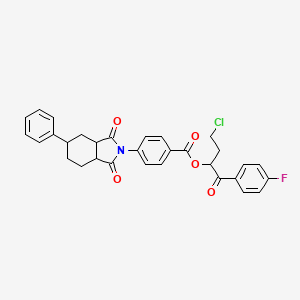
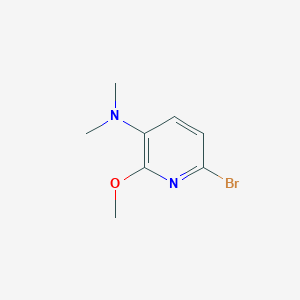
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
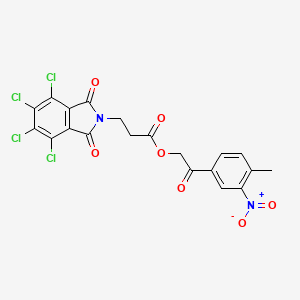
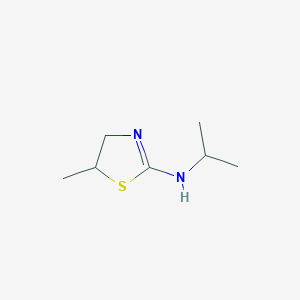
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
